N-(3-iodophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-iodophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTFSZAHMRMLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278105 | |
| Record name | N-(3-Iodophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136340-98-2 | |
| Record name | N-(3-Iodophenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136340-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Iodophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-iodophenyl)thiophene-2-carboxamide typically begins with commercially available thiophene-2-carboxylic acid and 3-iodoaniline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-iodophenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carboxamide group.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, typically in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-(3-iodophenyl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Biochemical Research: It is used in studies involving protein-ligand interactions and enzyme inhibition.
Industry:
Material Science: this compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The exact mechanism of action of N-(3-iodophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the thiophene ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Structural and Functional Analogues
Thiophene carboxamides are a versatile class of compounds with diverse applications. Below is a comparison of key analogs based on substituents and reported activities:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
Halogen Substituents :
- Iodo vs. Chloro : The iodine atom in this compound may enhance lipophilicity and stability compared to chloro analogs (e.g., 3-chloro-N-phenyl-phthalimide in ). However, chloro derivatives are more commonly used in polymer synthesis due to cost and reactivity .
- Fluoro : Fluorinated analogs (e.g., 5-(4-fluorophenyl) derivatives in ) exhibit improved metabolic stability and binding affinity in anticancer applications .
- Electron-Withdrawing Groups: Nitro groups () enhance antibacterial activity but reduce purity during synthesis . Cyanophenyl substituents () improve kinase inhibition via strong electron-withdrawing effects .
Q & A
Q. What are the standard synthetic protocols for N-(3-iodophenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives (e.g., acid chloride or activated esters) with 3-iodoaniline. A base such as potassium carbonate (K₂CO₃) or triethylamine is used to deprotonate the amine and facilitate nucleophilic acyl substitution. Solvents like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) are employed under reflux conditions. For example, similar thiophene carboxamides were synthesized via anhydride-mediated coupling in CH₂Cl₂ under nitrogen, followed by purification using reverse-phase HPLC or recrystallization . Optimization includes adjusting molar ratios, temperature, and catalyst selection (e.g., using microwave-assisted methods for faster reactions).
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., iodophenyl proton shifts at δ 7.1–7.4 ppm and thiophene ring protons at δ 6.8–7.0 ppm) and carbonyl functionality.
- IR Spectroscopy : Confirming the amide C=O stretch (~1670 cm⁻¹) and N-H stretches (~3400 cm⁻¹).
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₈INOS: 352.94 g/mol).
Cross-referencing with analogs like N-(4-methoxyphenyl)thiophene-2-carboxamide (CAS 64419-14-3) ensures consistency in spectral interpretation .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility is tested in polar (DMSO, water) and non-polar solvents (ethanol, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve:
- HPLC : Monitoring degradation under varying pH and temperature.
- Thermogravimetric Analysis (TGA) : Assessing thermal decomposition (e.g., analogs showed stability up to 200°C).
For biological assays, DMSO stock solutions (10 mM) are recommended, with dilution in buffer to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target specificity?
SAR strategies include:
- Substituent Variation : Replacing the iodine atom with other halogens (e.g., Br, Cl) or electron-withdrawing groups to modulate electronic effects.
- Scaffold Hybridization : Incorporating heterocycles (e.g., oxadiazole, thiadiazole) to enhance binding affinity, as seen in related compounds with antimicrobial activity .
- Molecular Docking : Using software like AutoDock to predict interactions with biological targets (e.g., kinase active sites). Validate with in vitro enzyme inhibition assays .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Contradictions may arise from assay conditions or impurities. Solutions include:
- Reproducibility Checks : Repeating assays with independently synthesized batches.
- Purity Validation : Using HPLC (>95% purity) and elemental analysis.
- Orthogonal Assays : Cross-testing in alternative models (e.g., bacterial vs. mammalian cell lines). For example, inconsistencies in antimicrobial activity of thiophene carboxamides were resolved by standardizing inoculum size and growth media .
Q. How can X-ray crystallography aid in understanding the compound’s binding mode?
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Prodrug Design : Masking the amide group with labile esters to enhance bioavailability.
- Microsomal Stability Assays : Using liver microsomes to predict metabolic clearance.
- LogP Optimization : Balancing hydrophobicity (targeting LogP ~2–3) via substituent modification, as demonstrated in analogs with improved blood-brain barrier penetration .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the iodine atom in target selectivity (e.g., radioisotope labeling for tracking).
- Cocrystallization : Solve structures with biological targets (e.g., proteases) to guide rational design.
- Toxicology Profiling : Assess hepatotoxicity using primary hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
